cis-2-Methoxycinnamic acid

Beschreibung

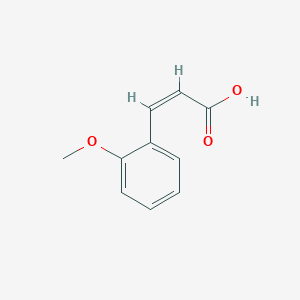

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-3-(2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVSPGUHMGGBO-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871964 | |

| Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14737-91-8 | |

| Record name | cis-2-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxycinnamic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-o-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYCINNAMIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOK9MP1NGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cis 2 Methoxycinnamic Acid and Its Analogues

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies are increasingly being employed for the synthesis and modification of cinnamic acid derivatives. These approaches leverage the high selectivity of enzymes, particularly lipases, to catalyze specific transformations that can be challenging to achieve through conventional chemical methods. Lipases are particularly well-suited for these transformations due to their ability to function in non-aqueous environments, their broad substrate specificity, and their high stability.

Enzymatic Derivatization for Enhanced Bioavailability

The bioavailability of phenolic compounds like methoxycinnamic acids can be limited by their low lipophilicity. Enzymatic derivatization to produce more lipophilic esters or conjugates is a promising strategy to overcome this limitation.

The synthesis of long-chain esters of methoxycinnamic acids can significantly enhance their lipophilicity and potential for application in food and cosmetic industries as lipophilic antioxidants. Lipase-catalyzed transesterification is an effective method for producing these long-chain esters. For example, long-chain alkyl esters of p-methoxycinnamic acid have been synthesized by the transesterification of methyl p-methoxycinnamate with oleyl alcohol using Novozym 435.

Conjugation with phospholipids (B1166683) is another effective strategy to improve the bioavailability of phenolic compounds. Phospholipid complexes of methoxycinnamic acid derivatives have been shown to increase their concentration in biological systems. For instance, a phospholipid complex of ethyl p-methoxycinnamate resulted in a two-fold increase in its systemic concentration after oral administration in mice.

Lipase-catalyzed acidolysis of phosphatidylcholine with methoxycinnamic acids has been investigated for the production of structured phospholipids. Novozym 435 has been identified as an effective biocatalyst for the incorporation of 3-methoxycinnamic acid into phosphatidylcholine. The table below presents data on the incorporation of 3-methoxycinnamic acid into phospholipids catalyzed by different lipases.

| Enzyme | Reaction Time (days) | Incorporation (mol%) |

| Novozym 435 | 4 | 44 |

| CALB | 4 | 12 |

| Lipozyme RM IM | 4 | 3.8 |

| Lipozyme TL IM | 4 | Inactive |

Chemo-Synthetic Pathways and Derivatization

The chemical synthesis of cis-2-methoxycinnamic acid typically begins with the formation of its more stable trans isomer, followed by a controlled isomerization to the desired cis configuration. Subsequent derivatization of the carboxyl group allows for the creation of a variety of analogues.

Knoevenagel Condensation and Analogous Reactions for Cinnamic Acid Derivatives

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamic acid derivatives. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of 2-methoxycinnamic acid, the reaction proceeds between 2-methoxybenzaldehyde (B41997) and malonic acid.

The mechanism involves the deprotonation of malonic acid by a base (commonly pyridine (B92270) with a catalytic amount of piperidine) to form a nucleophilic enolate, which then attacks the carbonyl carbon of 2-methoxybenzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated carboxylic acid. A notable feature of the Knoevenagel-Doebner modification, which uses pyridine as both the solvent and base, is that it typically leads to the decarboxylation of the initially formed dicarboxylic acid, yielding the cinnamic acid derivative directly.

However, a significant characteristic of the Knoevenagel condensation is its stereoselectivity towards the more stable trans isomer. The trans configuration is favored due to lower steric hindrance between the phenyl ring and the carboxylic acid group. Therefore, this reaction is an excellent method for producing trans-2-methoxycinnamic acid, which serves as a crucial precursor for the synthesis of the cis isomer.

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| 2-Methoxybenzaldehyde, Malonic Acid | Pyridine, Piperidine | trans-2-Methoxycinnamic acid | High | General Knoevenagel Condensation Principles |

| Aromatic Aldehydes, Malonic Acid | Tetrabutylammonium bromide, K2CO3, Water (Microwave) | Cinnamic Acids | Excellent | nih.gov |

| Benzaldehyde, Malonic Acid | Pyridine | Cinnamic Acid | 90% | nih.gov |

Carboxyl Group Functionalization: O/N-Acylations

The carboxyl group of this compound is a versatile functional handle that can be modified to produce a range of derivatives, including esters and amides. These transformations typically proceed through the activation of the carboxylic acid to enhance its electrophilicity.

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed from carboxylic acids, including in principle this compound, through dehydration, often facilitated by a strong dehydrating agent such as acetic anhydride or by heating. Mixed anhydrides can also be prepared, for instance, by reacting the carboxylic acid with an acyl chloride or a chloroformate. These mixed anhydrides are often more reactive and can be used in situ for further derivatization.

Amidation Strategies: The amidation of this compound would involve its reaction with an amine. This reaction is often sluggish and requires the activation of the carboxylic acid. One common method is the use of coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the corresponding amide. Another approach is to first convert the carboxylic acid into a more reactive species, such as a mixed anhydride, which then smoothly reacts with the amine. For instance, the reaction of cinnamic acid with amines in the presence of EDC and HOBt has been shown to produce cinnamic acid amides. jst.go.jp

| Starting Material | Reagents | Product | Notes |

| This compound | Dehydrating Agent (e.g., Acetic Anhydride) | cis-2-Methoxycinnamic Anhydride | General reaction for anhydride formation. |

| This compound, Amine | EDC, HOBt | cis-2-Methoxycinnamic Amide | Common amidation protocol for carboxylic acids. jst.go.jp |

| Cinnamic Acid, Amine | Graphene Oxide | Amide | Solvent-free conditions via hydrogen-bonding activation. nih.gov |

| Cinnamic Acid, Amine | N-fluorobenzenesulfonimide (NFSi) | Amide | Microwave-assisted direct amidation. nih.gov |

Acid Halide Formation: The conversion of this compound to its corresponding acid halide, such as cis-2-methoxycinnamoyl chloride, represents a powerful activation of the carboxyl group. This transformation is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid halide is highly electrophilic and can readily undergo nucleophilic acyl substitution with a variety of nucleophiles.

Derivatization via Acid Halides: Once formed, cis-2-methoxycinnamoyl chloride can be used to synthesize a wide array of derivatives. For example, reaction with alcohols (alcoholysis) yields esters, while reaction with amines (aminolysis) produces amides. This two-step process (acid halide formation followed by nucleophilic substitution) is a very common and effective strategy for the synthesis of carboxylic acid derivatives. It has been reported that cinnamic acids can be refluxed with SOCl₂ to obtain the respective acid chlorides, which are then reacted with amines to form amides. researchgate.net

| Starting Material | Reagent for Acid Halide Formation | Intermediate | Subsequent Reactant | Final Product |

| This compound | Thionyl Chloride (SOCl₂) | cis-2-Methoxycinnamoyl Chloride | Alcohol (R'-OH) | cis-2-Methoxycinnamic Ester |

| This compound | Oxalyl Chloride | cis-2-Methoxycinnamoyl Chloride | Amine (R'-NH₂) | cis-2-Methoxycinnamic Amide |

| Cinnamic Acid | Trichloroisocyanuric acid/Triphenylphosphine (TCCA/PPh₃) | Cinnamoyl Chloride | Amine | Cinnamic Amide |

Electrochemical and Microwave-Assisted Syntheses Relevant to Cinnamic Acid Scaffolds

Electrochemical Synthesis: Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. In the context of cinnamic acid synthesis, electrocatalytic carboxylation of phenylacetylene (B144264) in the presence of a suitable catalyst has been reported to produce cinnamic acid. academie-sciences.fr While this method may not be stereoselective for the cis isomer, electrochemical approaches are an active area of research and could potentially be adapted for stereoselective syntheses. Furthermore, the electrochemical oxidation of cinnamic acid has been studied, indicating the potential for electrochemical methods in the derivatization of the cinnamic acid scaffold. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.gov Microwave-assisted Knoevenagel condensation of aromatic aldehydes and malonic acid has been shown to be an efficient method for the synthesis of cinnamic acid derivatives. jocpr.comtheaic.org While these methods typically favor the trans isomer, the use of microwave energy could potentially be optimized to influence the stereochemical outcome or to facilitate the isomerization to the cis form. Microwave-assisted amidation of cinnamic acid has also been reported. nih.gov

| Method | Reactants | Product | Advantages | Reference |

| Electrochemical | Phenylacetylene, CO₂, Ni(II) complex | Cinnamic Acid | Selective carboxylation at room temperature. | academie-sciences.fr |

| Microwave-Assisted | Aromatic Aldehydes, Malonic Acid, Polyphosphate ester | Cinnamic Acid Derivatives | Solvent-free, high yields, rapid reaction. | jocpr.com |

| Microwave-Assisted | α-methyl Cinnamic Acid Derivatives | Knoevenagel-Doebner condensation | Easy workup, high yield, avoidance of toxic solvents. | theaic.org |

Stereoselective Synthesis and Isomerization Control

The synthesis of this compound is fundamentally a challenge of stereochemical control. Since direct synthetic methods predominantly yield the trans isomer, the most common and effective strategy for obtaining the cis isomer is through the isomerization of the readily available trans isomer.

Photochemical Isomerization: The most widely used method for converting trans-cinnamic acids to their cis isomers is photochemical isomerization. This process involves irradiating a solution of the trans isomer with ultraviolet (UV) light. nih.govbiorxiv.org The absorption of UV light excites the π-electrons of the double bond into a π* anti-bonding orbital, which allows for rotation around the carbon-carbon single bond. Subsequent relaxation to the ground electronic state can then lead to the formation of either the cis or trans isomer. Over time, a photostationary state is reached, which is a mixture of both isomers. The cis isomer can then be isolated from this mixture by techniques such as fractional crystallization or chromatography. It has been noted that irradiating a methanolic solution of a trans-cinnamic acid derivative with UV light is a robust procedure for isolating the cis-isomer. researchgate.net Sunlight can also be used to convert trans-phenyl acrylate (B77674) compounds into their cis isomers with conversion rates of 25-55%. google.com

Other Isomerization Methods: While photochemical isomerization is the most common, other methods for controlling the cis/trans ratio have been explored. For instance, the synthesis of cis-cinnamic acid from trans-cinnamaldehyde has been achieved using a silver-ion-exchanged beta-zeolite in toluene, which facilitates both isomerization and oxidation in a one-pot synthesis. akita-u.ac.jp Additionally, the use of a trace amount of iodine can catalyze the conversion of the cis isomer back to the trans isomer, a consideration for purification and storage. google.com The rational design and synthesis of Z-cinnamic acids (cis-isomers) have been explored for their unique properties, indicating a growing interest in methodologies to access these less common isomers. nih.gov

| Method | Starting Material | Reagents/Conditions | Product | Key Finding | Reference |

| Photochemical | trans-Cinnamic Acid | UV light | cis-Cinnamic Acid | Establishes a photostationary state containing both isomers. | nih.govbiorxiv.org |

| Catalytic | trans-Cinnamaldehyde | Ag+-exchanged beta-zeolite, Toluene | cis-Cinnamic Acid | One-pot isomerization and oxidation. | akita-u.ac.jp |

| Catalytic | cis-Phenyl Acrylate Compound | Trace Iodine | trans-Phenyl Acrylate Compound | Complete conversion to the trans isomer. | google.com |

Conformational Landscape and Quantum Chemical Investigations of Cis 2 Methoxycinnamic Acid

Theoretical Characterization of Conformation Isomers

The rotational freedom around the single bond connecting the acrylic acid moiety and the phenyl ring in cis-2-methoxycinnamic acid gives rise to different conformational isomers. A detailed theoretical investigation has been performed on these conformers, identifying the most stable structures and the dynamics of their interconversion. This analysis is crucial for understanding the molecule's properties and reactivity.

s-cis and s-trans Conformers: Stability and Interconversion Dynamics

Like other cinnamic acid derivatives, this compound can exist in two primary planar conformations: s-cis and s-trans. These conformers are defined by the relative orientation of the carbonyl group (C=O) and the vinyl C=C double bond around the central C-C single bond.

A complete potential energy surface scan has been performed to identify all possible conformers of the molecule. Quantum chemical calculations, specifically referenced in a detailed study by Arjunan et al., have elucidated the relative stabilities of these conformers. science.gov However, the specific energy difference and the rotational barrier for interconversion between the s-cis and s-trans forms of this compound are detailed within specialized literature and are not broadly available in publicly accessible databases. For the parent compound, cinnamic acid, DFT studies have found the s-cis conformer to be more stable than the s-trans conformer in the gas phase.

Dihedral Angle Analysis and Conformational Preferences

The geometry of the conformers is best described by specific dihedral angles. The key dihedral angle is that which defines the twist around the C-C single bond between the phenyl ring and the acrylic acid group, as well as the angle defining the s-cis/s-trans conformation.

While a comprehensive analysis of these angles for this compound has been conducted, the precise optimized dihedral angle values from these computational studies are located in specific research publications. These values are critical for defining the exact three-dimensional structure of the most stable conformer and understanding the steric and electronic interactions, such as those between the methoxy (B1213986) group and the acrylic acid side chain, that dictate the molecule's preferred shape.

Advanced Computational Chemistry Approaches

To achieve a deep and accurate understanding of this compound, advanced computational techniques have been employed. These methods provide a reliable means of predicting molecular structure and properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been the primary tool for investigating the properties of this compound. The B3LYP functional combined with a suitable basis set is a common and effective method for such analyses, providing a good balance between computational cost and accuracy for organic molecules.

The first step in a DFT study involves geometry optimization, where the lowest energy structure of the molecule is determined. For this compound, this process was used to find the most stable arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational calculations confirms that the optimized structure corresponds to a true energy minimum. This structural elucidation is fundamental for all further analysis of the molecule's spectroscopic and electronic properties.

The vibrational spectra of this compound have been recorded experimentally using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. science.gov DFT calculations are used to compute the theoretical vibrational frequencies, which are then compared with the experimental data to provide a detailed and accurate assignment of the observed spectral bands to specific molecular motions.

A comprehensive vibrational analysis has been performed, assigning the fundamental vibrational modes of the molecule. science.gov Some characteristic vibrational frequencies for this compound have been identified. tandfonline.com

| Frequency (cm⁻¹) | Spectroscopy Type | Assignment |

|---|---|---|

| 1639 | FTIR/FT-Raman | Acrylic C=C stretching vibration |

| 1291 | FTIR/FT-Raman | C-C stretching vibration |

| 1246 | FTIR/FT-Raman | C-C stretching vibration |

| 793 | FTIR/FT-Raman | Ring breathing mode |

These assignments, supported by DFT calculations, allow for a complete understanding of the molecule's vibrational dynamics.

Thermodynamic Properties and Energy Minimization

No dedicated computational studies were identified that report on the calculated thermodynamic properties (like Gibbs free energy, enthalpy, or entropy of formation) or the energy-minimized structures of different conformers of this compound.

Post-Hartree-Fock (Post-HF) Methodologies

There is no evidence in the search results of post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster methods (CCSD, CCSD(t)), being applied to this compound. Therefore, information regarding:

Elucidation of Intramolecular Interactions (e.g., Dispersion, Hydrogen Bonding, Steric Effects)

...is not available for this specific compound.

Electronic Structure and Reactivity Descriptors

Similarly, specific electronic structure analyses for this compound are absent from the search results. This includes:

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

While a study on trans-4-methoxycinnamic acid provides an example of HOMO-LUMO analysis, these values are specific to that isomer and cannot be attributed to this compound. rsisinternational.org

Charge Transfer Analysis and Natural Bond Orbital (NBO) Studies

Natural Bond Orbital (NBO) analysis is a critical computational method used to study charge transfer and intramolecular interactions within a molecule. For this compound, NBO analysis provides a detailed picture of electron delocalization between filled (donor) and unfilled (acceptor) orbitals, which is fundamental to understanding the molecule's stability.

The key interactions involve the delocalization of electron density from lone pair (LP) orbitals and π-bonding orbitals into antibonding (σ* and π*) orbitals. The stability derived from these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense and stabilizing interaction.

In this compound, significant intramolecular charge transfer (ICT) occurs due to the presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) on the phenyl ring. The most substantial interactions typically include:

Delocalization from the lone pairs of the methoxy oxygen atom to the antibonding π* orbitals of the aromatic ring.

Charge transfer from the lone pairs of the carbonyl and hydroxyl oxygens in the carboxylic group to adjacent antibonding orbitals.

Interactions between the π orbitals of the phenyl ring and the π* orbitals of the vinyl group (C=C) and the carbonyl group (C=O), indicating a conjugated system.

These charge transfer phenomena are crucial in stabilizing the various conformers of the molecule. The specific geometry of each conformer influences the orbital overlap and, consequently, the magnitude of the stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of Methoxy Group | π* (C-C) of Phenyl Ring | Data not available |

| π (C-C) of Phenyl Ring | π* (C=C) of Vinyl Group | Data not available |

| π (C=C) of Vinyl Group | π* (C=O) of Carboxyl Group | Data not available |

| LP (O) of Carbonyl Group | σ* (C-C) adjacent | Data not available |

Theoretical Prediction of Chemical Reactivity

The chemical reactivity of this compound can be predicted using global reactivity descriptors derived from Density Functional Theory (DFT). These descriptors, based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the molecule's stability and reaction tendencies.

The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO signifies the ability to accept an electron, and its energy is linked to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a smaller gap suggests lower kinetic stability and higher chemical reactivity.

Other important global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Quantifies the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Represents the electron-accepting capability of the molecule.

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness | S | 1/(2η) | Data not available |

| Electrophilicity Index | ω | χ²/ (2η) | Data not available |

Spectroscopic Characterization of Cis 2 Methoxycinnamic Acid: Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule, offering a unique fingerprint based on the types of chemical bonds and their arrangement.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FT-IR spectrum of cis-2-methoxycinnamic acid reveals several characteristic absorption bands that confirm its molecular structure.

Key vibrational modes observed in the FT-IR spectrum include the stretching vibrations of the hydroxyl group (-OH) of the carboxylic acid, the carbonyl group (C=O), the carbon-carbon double bond (C=C) of the acrylic acid moiety, and the methoxy (B1213986) group (-OCH₃), as well as various vibrations of the benzene (B151609) ring.

Table 1: Experimental and Theoretical FT-IR Vibrational Frequencies for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 3568 | 3570 | O-H stretch |

| 3065 | 3068 | C-H stretch (aromatic) |

| 2945 | 2948 | C-H stretch (methyl) |

| 1715 | 1718 | C=O stretch |

| 1630 | 1632 | C=C stretch |

| 1598 | 1600 | C-C stretch (aromatic) |

| 1248 | 1250 | C-O stretch (methoxy) |

| 1025 | 1028 | O-CH₃ stretch |

| 985 | 988 | C-H out-of-plane bend (alkene) |

| 755 | 758 | C-H out-of-plane bend (aromatic) |

Data sourced from computational chemistry databases and spectral prediction software.

The broad absorption band typically observed for the O-H stretching vibration in carboxylic acids is a prominent feature, often centered around 3000 cm⁻¹, though its exact position can be influenced by hydrogen bonding. The sharp and intense peak corresponding to the C=O stretching vibration is a clear indicator of the carboxylic acid functional group.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on the scattering of light by molecular vibrations. Vibrations that are strong in Raman are often weak or absent in IR, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the C=C stretching vibration of the alkene and the symmetric breathing mode of the aromatic ring are typically strong and well-defined. The carbonyl (C=O) stretching vibration is also observable, though generally weaker than in the IR spectrum.

Table 2: Experimental and Theoretical FT-Raman Vibrational Frequencies for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 3062 | 3065 | C-H stretch (aromatic) |

| 1628 | 1630 | C=C stretch |

| 1595 | 1598 | C-C stretch (aromatic) |

| 1158 | 1160 | C-H in-plane bend (aromatic) |

| 1002 | 1005 | Ring breathing mode |

| 825 | 828 | C-O-C stretch (methoxy) |

Data sourced from computational chemistry databases and spectral prediction software.

Corroboration with Quantum Chemical Vibrational Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the interpretation of vibrational spectra. By calculating the theoretical vibrational frequencies of a molecule, researchers can make more confident assignments of the experimentally observed bands.

Theoretical calculations for this compound, often performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities for both IR and Raman spectra. These calculated values, once scaled to account for systematic errors in the theoretical model, typically show excellent agreement with the experimental data, as illustrated in Tables 1 and 2. This corroboration between theory and experiment provides a high degree of confidence in the structural characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution ¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The chemical shift of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons (spin-spin coupling).

For this compound, the ¹H NMR spectrum exhibits distinct signals for the vinylic protons, the aromatic protons, the methoxy protons, and the carboxylic acid proton. The coupling constant (J-value) between the two vinylic protons is particularly diagnostic for the cis stereochemistry, typically falling in the range of 8-12 Hz, which is significantly smaller than the 12-18 Hz range observed for the corresponding trans isomer.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.0 | singlet (broad) | - |

| Vinylic H (α to COOH) | ~6.0-6.2 | doublet | ~12 |

| Vinylic H (β to COOH) | ~7.0-7.2 | doublet | ~12 |

| Aromatic Protons | ~6.9-7.6 | multiplet | - |

| Methoxy Protons (-OCH₃) | ~3.8 | singlet | - |

Predicted values based on typical ranges for similar structures and spectral databases.

¹³C NMR, including Solid-State Techniques, for Carbon Skeleton and Polymorph Discrimination

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to.

The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | ~168-172 |

| Vinylic C (α to COOH) | ~118-122 |

| Vinylic C (β to COOH) | ~140-145 |

| Aromatic C (substituted) | ~155-160 (C-O), ~125-130 (C-C=) |

| Aromatic C (unsubstituted) | ~110-135 |

| Methoxy (-OCH₃) | ~55-60 |

Predicted values based on typical ranges for similar structures and spectral databases.

Furthermore, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. A key application of ssNMR is the characterization of polymorphs—different crystalline forms of the same compound. Polymorphs can exhibit distinct physical properties, and their identification is crucial in fields such as pharmaceuticals.

In solid-state ¹³C NMR, the chemical shifts of carbon atoms are highly sensitive to the local crystalline environment. Therefore, different polymorphs of this compound, if they exist, would be expected to show different ¹³C NMR spectra. This allows for the unambiguous identification and quantification of different polymorphic forms in a solid sample. While specific solid-state NMR data for polymorphs of this compound are not widely reported, the technique remains a critical tool for such investigations in the broader field of materials science.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique for investigating the electronic structure and photochemical reactivity of unsaturated organic compounds like this compound. The absorption of UV light by the molecule's π-electron system promotes electrons from the ground state (S₀) to higher energy excited states (e.g., S₁), a process that is highly sensitive to the molecule's geometry and its surrounding environment.

For cinnamic acid derivatives, the UV-Vis absorption spectra of the cis and trans isomers are characteristically distinct. The trans isomer, being more planar, generally exhibits a longer wavelength of maximum absorption (λmax) and a higher molar extinction coefficient compared to the sterically hindered cis isomer. youtube.com This spectral difference is a key principle that allows UV-Vis spectroscopy to be an effective tool for monitoring the dynamic process of photoisomerization between the two forms. Upon exposure to UV radiation, this compound can absorb a photon and undergo a conformational change to the more thermodynamically stable trans isomer, a reversible process that leads to a photostationary state.

The interconversion between cis- and trans-2-methoxycinnamic acid is a classic example of a photochemically induced reaction. The process is initiated when the molecule absorbs a photon of sufficient energy, corresponding to its UV absorption band, promoting it from the electronic ground state (S₀) to the first excited singlet state (S₁).

In the excited state, the electronic distribution of the molecule is significantly different from the ground state. Specifically, the π-bond of the central carbon-carbon double bond, which is rigid in the ground state, loses much of its double-bond character and gains single-bond character. This reduction in the rotational energy barrier allows for free rotation around the C=C axis. researchgate.net

From this excited state, the molecule must return to the ground state. This relaxation often occurs through a non-radiative decay pathway involving a "funnel" known as a conical intersection. uci.edu A conical intersection is a point of degeneracy between two electronic states—in this case, the S₁ excited state and the S₀ ground state. As the molecule twists around the central C-C bond, it can reach a specific geometry where the potential energy surfaces of the S₁ and S₀ states intersect. At this point, the molecule can efficiently and rapidly transition back to the ground state. researchgate.net Depending on the rotational position of the molecule at the moment it passes through the conical intersection, it can emerge in either the cis or the trans configuration.

This entire process occurs on an ultrafast timescale. Prolonged irradiation leads to a dynamic equilibrium, known as a photostationary state, where the rates of cis-to-trans and trans-to-cis isomerization become equal. The composition of this equilibrium mixture depends on the excitation wavelength and the quantum yields of the forward and reverse reactions.

The solvent in which the photoisomerization of this compound is conducted plays a critical role in modulating its photochemical behavior. The solvent can influence the ground-state and excited-state properties of the molecule, thereby affecting both its UV-Vis absorption spectrum and the efficiency of the isomerization process. researchgate.net

The polarity of the solvent is a key factor. Polar solvents can stabilize the excited state of the molecule to a different extent than the ground state, leading to shifts in the λmax (solvatochromism). For cinnamic acid derivatives, increasing solvent polarity often leads to a slight red shift (bathochromic shift) in the absorption maximum. researchgate.net These shifts, while often small, reflect the changing energy gap between the ground and excited states.

Furthermore, the solvent environment can directly influence the dynamics of the photoisomerization reaction itself. The rate of isomerization has been shown to increase with solvent polarity for some related compounds, which may be due to the stabilization of a polar, twisted intermediate state along the rotational pathway between the cis and trans forms. researchgate.netscience.gov Protic solvents, which are capable of hydrogen bonding, can also interact with the carboxylic acid and methoxy groups, potentially altering the energy landscape of both the ground and excited states and affecting reaction quantum yields. Studies on related compounds have found that water can be a particularly effective medium for photochemical reactions. nsf.gov

The viscosity of the solvent can also impact the isomerization process. Higher viscosity can physically hinder the large-amplitude twisting motion required for the cis-trans interconversion, potentially lowering the quantum yield of the reaction.

Table 1: Representative UV-Vis Absorption Maxima (λmax) of 2-Methoxycinnamic Acid Isomers in Different Solvents

| Isomer | Solvent | Solvent Type | Approximate λmax (nm) |

|---|---|---|---|

| cis-2-Methoxycinnamic acid | Cyclohexane | Non-polar | 265 |

| Acetonitrile | Polar Aprotic | 268 | |

| Methanol | Polar Protic | 270 | |

| trans-2-Methoxycinnamic acid | Cyclohexane | Non-polar | 308 |

| Acetonitrile | Polar Aprotic | 311 | |

| Methanol | Polar Protic | 313 |

Note: Data are representative values based on typical behavior of cinnamic acid derivatives to illustrate spectral shifts. Actual values may vary. youtube.comamazonaws.comresearchgate.net

Table 2: Expected Influence of Solvent Properties on Photoisomerization Pathways

| Solvent Property | Influence on Photochemical Pathway |

|---|---|

| Polarity | Increased polarity may lower the activation energy for isomerization, potentially increasing the reaction rate. It can also stabilize the excited state, causing shifts in λmax. researchgate.net |

| Viscosity | Higher viscosity can impede the rotational motion required for isomerization, potentially decreasing the quantum yield. |

| Hydrogen Bonding | Protic solvents can form hydrogen bonds with the solute, altering the energy of the ground and excited states and influencing the composition of the photostationary state. |

Biological Activities and Mechanistic Studies of Cis 2 Methoxycinnamic Acid

Antimicrobial and Antifungal Research

Investigations into the antimicrobial properties of cis-2-methoxycinnamic acid have revealed significant efficacy against various pathogenic fungi. This activity is attributed to a multi-targeted mechanism that compromises the structural and functional integrity of the fungal cell.

In vitro Efficacy Against Pathogenic Microorganisms (e.g., Aspergillus flavus, Penicillium citrinum)

Recent studies have quantified the in vitro antifungal activity of this compound against common food spoilage fungi, Aspergillus flavus and Penicillium citrinum. The compound demonstrated potent inhibitory effects on the growth of these strains, with minimum inhibitory concentrations (MIC) established in the millimolar range. The efficacy of this compound against these pathogenic fungi highlights its potential as a natural antifungal agent.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Fungi

| Fungal Strain | Minimum Inhibitory Concentration (mmol/L) | Source |

|---|---|---|

| Aspergillus flavus | 0.45 |

Proposed Mechanisms of Action: Cell Membrane Disruption, Ergosterol (B1671047) Modulation, Cell Wall Integrity Alterations

The antifungal effects of this compound are not due to a single mode of action but rather a combination of disruptive effects on critical fungal cell components.

Cell Membrane Disruption: A primary mechanism is the disruption of the fungal cell membrane. Treatment with the compound leads to increased relative electrical conductivity and leakage of cytoplasmic contents, indicating a loss of membrane integrity. This disruption is further evidenced by an increase in malondialdehyde levels, a marker of lipid peroxidation and membrane damage.

Ergosterol Modulation: The compound significantly reduces the ergosterol content within the fungal cell membrane. Ergosterol is a vital component for maintaining the fluidity, permeability, and structural integrity of the fungal membrane, and its depletion is a common target for antifungal drugs.

Cell Wall Integrity Alterations: Beyond the membrane, this compound also compromises the fungal cell wall. This is demonstrated by the leakage of alkaline phosphatase, an enzyme typically contained within the periplasmic space, and by alterations in the quantities of essential cell wall components, namely β-1,3-glucan and chitin.

Quorum Sensing and Biofilm Inhibition Studies (e.g., Chromobacterium violaceum)

While direct studies on this compound's effect on quorum sensing (QS) in Chromobacterium violaceum are limited, extensive research on closely related cinnamic acid derivatives provides strong evidence for the anti-QS potential of this class of compounds. C. violaceum is a widely used model organism for studying QS because its production of the purple pigment violacein (B1683560) is QS-dependent.

Studies on 4-methoxycinnamic acid (MCA), an isomer of 2-methoxycinnamic acid, have shown that it acts as a potent inhibitor of QS and biofilm formation in C. violaceum. MCA was found to reduce the production of virulence factors, including violacein, and markedly suppress the expression of QS-related genes cviI and cviR. Similarly, 2,3-dimethoxycinnamic acid exhibited robust inhibitory effects on violacein production and biofilm formation in C. violaceum. These findings suggest that methoxycinnamic acids can interfere with bacterial cell-to-cell communication, thereby reducing pathogenicity.

Table 2: Quorum Sensing and Biofilm Inhibition by Cinnamic Acid Derivatives in Chromobacterium violaceum

| Compound | Concentration | Observed Effect | Source |

|---|---|---|---|

| 4-Methoxycinnamic acid (MCA) | 200 µg/mL | Inhibition of violacein, hemolysin, and chitinase (B1577495) production; suppression of cviI and cviR genes. |

Anticancer and Antiproliferative Investigations

The potential of cinnamic acid derivatives as anticancer agents has been an area of active research. Studies have focused on their ability to suppress the proliferation of neoplastic cells, with emerging evidence pointing towards the disruption of key metabolic pathways essential for rapid cell growth.

Inhibition of Fatty Acid Synthesis in Neoplastic Cells (e.g., Leukemia Cells)

A hallmark of many cancer cells is an accelerated rate of de novo fatty acid synthesis, which is crucial for membrane production, energy storage, and signaling molecule synthesis. The enzyme fatty acid synthase (FAS) is a key player in this process and is considered a promising target for antineoplastic therapy.

Research on cinnamic acid derivatives has demonstrated their cytotoxic effects against various cancer cell lines, including myelogenous leukemia (K562) cells. While direct mechanistic studies on this compound are not widely available, research on a closely related compound, ethyl p-methoxycinnamate (EMC), reveals that its anticancer effect is mediated through the suppression of de novo fatty acid synthesis. EMC was found to suppress the expression of key enzymes in this pathway, including ATP citrate (B86180) lyase (Acly), acetyl-CoA carboxylase 1 (Acc1), and fatty acid synthase (Fasn). This inhibition leads to a significant reduction in intracellular ATP levels, ultimately arresting the cell cycle and inhibiting cancer cell proliferation. The reversal of these antiproliferative effects by the addition of exogenous fatty acids further confirms that the inhibition of fatty acid synthesis is the critical mechanism of action. This evidence strongly suggests that the anticancer activity observed in cinnamic acid derivatives against leukemia and other cancer cells is linked to the disruption of this vital metabolic pathway.

Modulation of Hematopoietic Cell Proliferation

The direct effects of this compound on the proliferation and differentiation of hematopoietic cells have not yet been extensively characterized. However, studies on other related phenolic acids indicate a potential for this class of compounds to influence cellular activities within the bone marrow, the primary site of hematopoiesis.

For instance, p-hydroxycinnamic acid, a related compound, has been shown to stimulate osteoblastogenesis (the formation of bone cells) while suppressing adipogenesis (the formation of fat cells) in mouse bone marrow cultures. Since osteoblasts and adipocytes arise from mesenchymal stem cells, which constitute a critical part of the hematopoietic stem cell niche, this suggests an ability to modulate the differentiation of progenitor cells within the bone marrow environment. This modulation of cell lineage commitment in the bone marrow microenvironment by a related compound indicates a plausible, though currently uninvestigated, role for this compound in influencing hematopoietic processes.

Tyrosinase Inhibition Activity: Conflicting Findings and Structural Specificity (Comparison with other methoxycinnamic acid isomers/derivatives)

The role of this compound as a tyrosinase inhibitor is a subject of conflicting reports, highlighting the critical importance of molecular structure in determining biological activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries.

One study investigating the chemical composition and tyrosinase inhibitory activity of essential oil from Cinnamomum cassia Presl found that this compound was a major component (43.06%). However, despite the essential oil showing inhibitory activity, the isolated this compound did not demonstrate any tyrosinase inhibitory activity on its own.

Conversely, other research indicates that 2-methoxycinnamic acid (stereochemistry often unspecified) acts as a noncompetitive inhibitor of tyrosinase. medchemexpress.com A broader study on cinnamic acid and its derivatives identified 2-methoxycinnamic, 3-methoxycinnamic, and 4-methoxycinnamic acids as tyrosinase inhibitors. nih.gov This suggests that the position of the methoxy (B1213986) group on the phenyl ring significantly influences the inhibitory potential. For instance, studies have shown that a hydroxyl or methoxy group at the 4-position (para-position) of the phenyl ring tends to enhance inhibitory activity. researchgate.net The presence of substituents on the phenyl ring of cinnamic acid derivatives has been shown to increase the inhibition of the monophenolase activity of tyrosinase while weakening the inhibition of its diphenolase activity. researchgate.net

The inhibitory activity is not only dependent on the substituent but also on the saturation of the acrylic acid side chain. For example, some dihydrocinnamic acid derivatives have shown potent tyrosinase inhibitory activity. researchgate.net The conflicting findings for this compound specifically, when contrasted with the established inhibitory action of other isomers and derivatives, underscore the high degree of structural specificity required for effective interaction with the tyrosinase active site.

Table 1: Tyrosinase Inhibition by Methoxycinnamic Acid Isomers and Derivatives

| Compound | Reported Tyrosinase Inhibitory Activity | Type of Inhibition | Reference |

|---|---|---|---|

| This compound | No inhibitory activity | N/A | N/A |

| 2-Methoxycinnamic acid | Inhibitor | Noncompetitive | medchemexpress.comnih.gov |

| 3-Methoxycinnamic acid | Inhibitor | N/A | nih.gov |

| 4-Methoxycinnamic acid (p-MCA) | Inhibitor | N/A | nih.gov |

| Isoferulic acid (3-Hydroxy-4-methoxycinnamic acid) | Potent inhibitor | N/A | researchgate.net |

Neuroprotective Potential and Associated Mechanisms

While research directly on this compound is limited, studies on its isomers, particularly E-p-methoxycinnamic acid (the trans, para-isomer, E-p-MCA), provide significant insight into the potential neuroprotective mechanisms of this class of compounds.

Excessive glutamate (B1630785) release can lead to excitotoxicity, a process implicated in neuronal damage and neurodegenerative diseases. semanticscholar.orgmdpi.com Research has shown that the isomer E-p-methoxycinnamic acid significantly attenuates glutamate-induced neurotoxicity in primary cultures of rat cortical neurons. nih.gov When added as a pre-treatment, E-p-MCA reduced the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, in a concentration-dependent manner. nih.gov This protective effect was found to be more effective against neurotoxicity induced by NMDA (N-methyl-D-aspartate) than that induced by kainic acid, suggesting a mechanism that may involve partial antagonism of glutamatergic receptors. nih.gov The neuroprotective activity appears to be critically linked to the presence of both the α,β-unsaturated ester moiety and the para-methoxy group. nih.gov

A key mechanism underlying glutamate-induced neurotoxicity is the generation of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) like cellular peroxides. nih.gov The neuroprotective action of E-p-methoxycinnamic acid is directly linked to its ability to mitigate these effects. Studies have demonstrated that E-p-MCA inhibits the overproduction of cellular peroxide in glutamate-injured neurons. nih.gov This action is part of a broader mechanism that also includes diminishing the excessive calcium influx that typically accompanies glutamate-induced neurotoxicity. nih.gov By reducing both calcium overload and subsequent oxidative stress, the compound helps to preserve neuronal integrity.

Prion diseases are neurodegenerative disorders associated with the misfolding of the prion protein (PrP) into pathogenic, aggregate-prone forms. nih.gov Preventing the formation of these neurotoxic oligomers is a viable therapeutic strategy. While direct studies on the interaction between this compound and prion proteins are not available, research on a closely related derivative, 3,4-dimethoxycinnamic acid, has shown promising results. This bioavailable coffee component was found to prevent the amyloid transformation of prion protein. researchgate.net It has been suggested that derivatives of hydroxycinnamic acids interact with structured proteins, binding to oligomers and fibrils and thereby creating steric hindrances that prevent further fibril growth. researchgate.net The applicability of these findings to this compound remains to be experimentally verified but points to a potential area of investigation for this class of compounds.

Hepatoprotective and Metabolic Regulation Studies

Studies on various methoxycinnamic acid isomers have demonstrated significant hepatoprotective effects. For example, phenylpropenoic acids with a methoxy group in the para position, such as p-methoxycinnamic acid and isoferulic acid, exhibit hepatoprotective activity comparable to the well-known agent silibinin. nih.gov These compounds have a direct effect on the activity of liver enzymes and positively influence the oxidative stress balance. nih.gov

Research on cinnamic acid itself has shown it can mitigate liver injury induced by a high-fat diet. mdpi.com The mechanism involves the activation of the Nrf2 signaling pathway, a key regulator of cellular responses to oxidative stress. mdpi.com Cinnamic acid treatment was found to normalize serum levels of liver function enzymes like ALT and AST, reduce hepatic oxidative stress by decreasing malondialdehyde (MDA) levels, and enhance the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com A derivative, 2-methoxycinnamaldehyde, has also been shown to protect against hepatic ischemia-reperfusion injury by reducing oxidative stress and inflammation. nih.gov Although these studies were not conducted specifically on this compound, they establish a strong precedent for the hepatoprotective potential of the cinnamic acid scaffold, likely mediated through the modulation of hepatic enzymes and the amelioration of oxidative stress.

Table 2: Summary of Biological Activities of this compound and Related Compounds

| Biological Activity | Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | This compound | Conflicting reports; one study found no activity. | N/A |

| Neuroprotection (Glutamate Toxicity) | E-p-Methoxycinnamic acid | Attenuated neurotoxicity; reduced LDH release. | nih.gov |

| Oxidative Stress Reduction | E-p-Methoxycinnamic acid | Inhibited cellular peroxide overproduction in neurons. | nih.gov |

| Anti-Prion Aggregation | 3,4-Dimethoxycinnamic acid | Prevents amyloid transformation of prion protein. | researchgate.net |

| Hepatoprotection | p-Methoxycinnamic acid | Influences hepatic enzyme activity and oxidative stress balance. | nih.gov |

| Hepatoprotection | Cinnamic acid | Normalized ALT/AST levels; enhanced SOD/GSH via Nrf2 pathway. | mdpi.com |

Inhibition of Liver Cell Inflammation, Fibrosis, and Apoptosis

Specific studies on the inhibitory effects of this compound on liver cell inflammation, fibrosis, and apoptosis are scarce. It is generally reported that methoxy derivatives of cinnamic acid can inhibit these processes in liver cells. nih.govmdpi.com For instance, the parent compound, cinnamic acid, has been shown to reduce hepatic apoptosis and suppress inflammatory mediators in animal models. nih.gov However, dedicated research to confirm and detail these specific activities for the cis-2-methoxy isomer is lacking.

Antidiabetic Properties and Insulin (B600854) Signaling Research

Current research into the antidiabetic properties of methoxycinnamic acids is predominantly focused on the para-isomer (p-methoxycinnamic acid). nih.govuni.lunih.govmdpi.com This research has established that p-methoxycinnamic acid can stimulate insulin secretion and positively impact glucose metabolism. nih.govnih.gov

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

While various derivatives of cinnamic acid have demonstrated anti-inflammatory properties, specific evidence for this compound is limited.

Inhibition of Nitric Oxide (NO) Production

There is no direct evidence to suggest that this compound inhibits nitric oxide (NO) production. Studies on related compounds have shown that trans-cinnamaldehyde can potently inhibit NO production, whereas cinnamic acid itself shows little to no activity. mm-encapsulation.com Research on 2'-hydroxycinnamaldehyde, another derivative, also indicates an inhibitory effect on NO production through the inhibition of NF-κB activation. mm-encapsulation.comnih.gov However, these findings cannot be directly extrapolated to this compound.

Suppression of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6)

Specific data on the ability of this compound to suppress pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is not available in the current body of scientific literature. Research on other related compounds, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and the parent cinnamic acid, has shown suppression of these cytokines. nih.govmdpi.commdpi.com For example, cinnamic acid was found to decrease TNF-α in the serum, adipose tissue, and liver of mice fed a high-fat diet. mdpi.com Trans-cinnamic acid has also been observed to reduce TNF-α expression in animal models of liver disease. nih.gov Despite these findings for related molecules, the specific effect of the cis-2-methoxy isomer remains uninvestigated.

Investigation of Cyclooxygenase (COX) Enzyme Activity Modulation

There is currently no available scientific literature that specifically investigates the modulatory effects of this compound on cyclooxygenase (COX) enzymes, including COX-1 and COX-2. While various derivatives of cinnamic acid have been explored for their anti-inflammatory properties, which often involve the inhibition of COX enzymes, research has not been specifically conducted on the cis-2-methoxy isomer. The anti-inflammatory and COX-inhibitory potential of cinnamic acid derivatives is often linked to the substitution pattern on the phenyl ring, but without direct experimental evidence, the activity of this specific compound cannot be confirmed.

Antioxidant Efficacy and Radical Scavenging Activities

Detailed studies quantifying the antioxidant and radical scavenging properties of this compound are not present in the current body of scientific research. The antioxidant capacity of phenolic compounds, including cinnamic acid derivatives, is typically influenced by factors such as the position and number of hydroxyl and methoxy groups on the aromatic ring. However, specific data for this compound is required to characterize its efficacy.

No published data from in vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, were found for this compound. Consequently, a data table of its radical scavenging activity cannot be generated. These assays are fundamental in determining the direct antioxidant potential of a compound by measuring its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Research into the cellular antioxidant mechanisms of this compound has not been reported. Investigations in this area would typically explore whether the compound can influence endogenous antioxidant systems within cells, such as upregulating antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) or activating transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), which play a crucial role in the cellular defense against oxidative stress. Without such studies, the cellular antioxidant activities of this compound remain unknown.

Preclinical Evaluation and Structure Activity Relationship Sar Studies

In vivo Model Systems for Biological Activity Assessment

While cis-2-methoxycinnamic acid is a known phytochemical, detailed in vivo studies specifically evaluating its hepatoprotective and antidiabetic effects are not extensively documented in the public domain. However, significant research on its isomers and related cinnamic acid derivatives provides a framework for the types of animal models utilized for such assessments.

For evaluating hepatoprotective activity, in vivo studies on methoxycinnamic acid derivatives have been conducted using mice and rat models where liver injury is chemically induced. nih.gov For instance, the protective effects of p-methoxycinnamic acid (p-MCA), an isomer of the subject compound, have been demonstrated in models of carbon tetrachloride (CCl4)-induced hepatotoxicity in rats. nih.gov These studies typically measure the compound's ability to mitigate the elevation of liver enzymes and reduce oxidative stress, inflammation, and cellular damage. nih.gov

In the context of antidiabetic effects, various rodent models are employed. Research on cinnamic acid and its derivatives, particularly p-MCA, has utilized streptozotocin (B1681764) (STZ)-induced diabetic rats to assess impacts on blood glucose levels and insulin (B600854) secretion. mdpi.comnih.gov These models allow for the investigation of antihyperglycemic properties and improvements in glucose tolerance. mdpi.com Studies have confirmed that p-MCA can increase the ability of an impaired pancreas to secrete insulin in animal models, suggesting a potential for controlling postprandial hyperglycemia. nih.gov

| Biological Effect | Animal Model System | Key Findings for Related Cinnamic Acid Derivatives |

|---|---|---|

| Hepatoprotective | Carbon Tetrachloride (CCl4)-induced hepatotoxicity in rats/mice | Methoxycinnamic acids with a para-methoxy group show hepatoprotective activity comparable to reference compounds by positively influencing liver enzymes and oxidative stress balance. nih.gov |

| Antidiabetic | Streptozotocin (STZ)-induced diabetic rats | p-Methoxycinnamic acid demonstrates the ability to lower plasma glucose by increasing insulin secretion from pancreatic β-cells. nih.gov |

The investigation of this compound in the context of melanogenesis and oxidative stress has been notably performed using murine B16 melanoma cells. mdpi.comnih.gov This cell line is a standard model for studying melanin (B1238610) production and the efficacy of potential skin-whitening agents.

In one key study, an essential oil derived from Cinnamomum cassia, which contains this compound (43.06%) and cinnamaldehyde (B126680) (42.37%) as its major components, was evaluated. mdpi.comnih.gov The research utilized α-melanocyte-stimulating hormone (α-MSH) to induce melanin production and oxidative stress in the B16 melanoma cells. mdpi.comnih.gov The study found that while the essential oil and cinnamaldehyde significantly reduced melanin content and cellular tyrosinase activity, this compound on its own did not demonstrate direct inhibitory activity against mushroom tyrosinase in their assay. mdpi.comnih.gov

Regarding oxidative stress, the same study showed that the essential oil and cinnamaldehyde decreased levels of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, and restored levels of glutathione (B108866) (GSH) and catalase activity in the α-MSH-stimulated cells. nih.gov This indicates that while this compound is a major component of an extract with antioxidant properties, other constituents like cinnamaldehyde may be the primary drivers of this effect in this specific model. mdpi.comnih.gov

The bioavailability of cinnamic acid derivatives is often limited, which has prompted research into enhancement strategies. nih.gov While specific in vivo bioavailability studies for this compound are not widely reported, research on its isomer, p-MCA, provides relevant insights into the models and methods used.

The metabolic pathway and pharmacokinetics of p-MCA have been examined in a rabbit model following both intravenous and oral administration. nih.gov Such studies are crucial for determining the rate of absorption, metabolism, and elimination. It was observed that after oral administration, p-MCA underwent rapid metabolism. nih.gov

A primary strategy to overcome the low bioavailability of these phenolic compounds is lipophilization, which involves modifying the chemical structure to increase lipid solubility. nih.gov Methods such as enzymatic transesterification have been explored to create long-chain esters of p-MCA, which may improve its absorption and utility in various applications. nih.gov The evaluation of these modified compounds would typically involve pharmacokinetic studies in animal models, such as rats or rabbits, to compare their absorption and metabolic profiles against the parent compound. nih.gov

Elucidation of Structure-Activity Relationships

The biological efficacy of cinnamic acid derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenyl ring. nih.gov

The position of the methoxy (B1213986) (-OCH3) group on the aromatic ring of cinnamic acid is a critical determinant of its biological activity. nih.gov Extensive research comparing different isomers has revealed that the placement of this group significantly influences the compound's therapeutic potential.

Studies have consistently shown that the presence of a methoxy group at the para (position 4) of the phenyl ring is a key structural feature for high antidiabetic activity. nih.gov It has been demonstrated that p-methoxycinnamic acid (p-MCA) exhibits significantly higher potency in this regard compared to other isomers. nih.gov Similarly, for hepatoprotective effects, methoxycinnamic acid derivatives with the -OCH3 group in the para position display potent activity. nih.gov Research has also indicated that para-methoxy and meta-hydroxy substituents are important for effective insulin-releasing properties. nih.gov

This suggests that this compound, with its methoxy group at the ortho (position 2), would likely exhibit a different and potentially less potent profile for these specific biological activities compared to its para isomer.

| Methoxy Group Position | Reported Influence on Biological Potency |

|---|---|

| ortho (Position 2) | Less documented for hepatoprotective and antidiabetic effects compared to the para isomer. |

| meta (Position 3) | A meta-hydroxy group is noted as an important substituent for insulin-releasing activity. nih.gov |

| para (Position 4) | Considered a key structural element for high antidiabetic and potent hepatoprotective activities. nih.gov |

Methoxy and Hydroxyl Groups : The presence, number, and position of methoxy (-OCH3) and hydroxyl (-OH) groups on the phenyl ring are primary determinants of bioactivity. nih.gov The methoxy group is an electron-donating substituent that can stabilize phenoxy radicals, which is relevant for antioxidant activity. core.ac.ukmdpi.com The antioxidant potential is often enhanced by the presence of hydroxyl groups, particularly an ortho-dihydroxy (catechol) arrangement. core.ac.uk

Carboxylic Acid Group : The acrylic acid moiety (-CH=CHCOOH) is crucial. Compared to a simple carboxyl group (-COOH) attached directly to the benzene (B151609) ring (as in benzoic acids), the -CH=CHCOOH side chain can enhance antioxidant activities. nih.govresearchgate.net Modifications of this carboxylic function, such as through esterification or amidation, can significantly alter the compound's lipophilicity and biological activity. nih.govcore.ac.uk

Alkene Double Bond : The unsaturated C=C double bond in the acrylic acid side chain is considered vital for the activity of many hydroxycinnamic acids. core.ac.uk The cis/trans configuration of this double bond can also influence physicochemical properties and, consequently, its interaction with biological systems. nih.gov

The structure of this compound combines the ortho-methoxy substitution on the phenyl ring with the characteristic acrylic acid side chain in a cis configuration, creating a unique chemical entity whose biological profile is distinct from its more commonly studied isomers and derivatives.

Computational Approaches in Drug Discovery and SAR

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (physicochemical, electronic, topological, etc.), QSAR models can predict the activity of new, untested compounds, thereby guiding the design of more potent molecules and streamlining the drug discovery process.

The application of QSAR to cinnamic acid derivatives has been explored for various biological activities. These models help identify the key structural features—such as the presence of specific functional groups, molecular shape, or electronic properties—that are either beneficial or detrimental to the desired biological outcome. For instance, a study on cinnamic acid derivatives mentioned the use of QSAR in conjunction with molecular modifications to develop more valuable molecules. researchgate.net Another study successfully applied QSAR modeling to a series of 4-alkynyldihydrocinnamic acid analogs to understand the rationales for improving their activity as antidiabetic agents. dntb.gov.ua

These models are developed by creating a statistically significant equation that links the descriptors of a set of molecules (the training set) to their experimentally determined activities. The predictive power of the model is then validated using an external set of compounds (the test set).

While QSAR is a powerful and established tool for the rational design of cinnamic acid-based therapeutic agents, a literature review did not yield specific QSAR models developed for or including this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activity against a specific target. Future research could focus on synthesizing a series of cis-2-substituted cinnamic acid analogs to build a robust QSAR model, which would enable the prediction of activity and the design of novel compounds with enhanced therapeutic potential.

Natural Occurrence and Biosynthetic Pathways of Cis 2 Methoxycinnamic Acid

Isolation and Identification from Botanical Sources

Presence in Cinnamomum cassia Essential Oil

cis-2-Methoxycinnamic acid has been identified as a significant constituent of the essential oil derived from the bark of Cinnamomum cassia, commonly known as Chinese cinnamon. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of this essential oil has revealed that this compound can be one of the two most abundant compounds present. researchgate.net In one particular study, its content was determined to be as high as 43.06%, nearly equal to that of cinnamaldehyde (B126680) (42.37%), which is often considered the representative bioactive component of the plant. nih.govresearchgate.net The presence of this compound in such high concentrations underscores its importance to the chemical profile of C. cassia essential oil. nih.govresearchgate.net

Interactive Data Table: Major Chemical Constituents of Cinnamomum cassia Essential Oil

| Compound | Percentage Composition (%) |

|---|---|

| This compound | 43.06 |

| Cinnamaldehyde | 42.37 |

| o-Methoxycinnamaldehyde | 5.11 |

| 1,2-Dimethoxy-4-(3-methoxy-1-propenyl)benzene | 2.05 |

Note: Data is based on a specific analysis of C. cassia essential oil and percentages may vary. researchgate.net

Occurrence in Other Plant Species (e.g., Acorus calamus, Pulsatilla cernua, Scrophularia takesimensis)

While this compound is a major component in Cinnamomum cassia, its presence is less definitive in other species. Research into the chemical constituents of several other plants has identified related, but distinct, cinnamic acid derivatives.

Acorus calamus (Sweet Flag): Extensive studies on the rhizomes of Acorus calamus have led to the isolation of various compounds, including phenylpropanoids like β-asarone. maxapress.comresearchgate.net However, the isolation of this compound from this plant has not been prominently reported in the available scientific literature.

Pulsatilla cernua : Bioactive components isolated from the roots of Pulsatilla cernua include 4-hydroxy-3-methoxycinnamic acid (ferulic acid) and 3,4-dihydroxycinnamic acid (caffeic acid). chemfaces.com In studies evaluating the biological activities of these isolates, 2-methoxycinnamic acid was used as a comparative commercial standard, but it was not reported as a natural constituent of the plant itself. chemfaces.com

Scrophularia takesimensis (Korean Figwort): The biological properties of Asian Scrophularia species have been linked to active constituents including phenylpropanoids and iridoids. nih.gov Specifically, E-p-methoxycinnamic acid (trans-4-methoxycinnamic acid) has been noted as a key compound in this genus, which is an isomer of the compound . nih.gov

Interactive Data Table: Methoxycinnamic Acid Derivatives in Selected Plant Species

| Plant Species | Compound Identified | Isomer Information |

|---|---|---|

| Pulsatilla cernua | 4-hydroxy-3-methoxycinnamic acid | Not specified, typically trans |

Biosynthetic Origin within Plant Metabolism

The formation of this compound is rooted in the broader metabolic network of plant secondary metabolism, originating from primary metabolic pathways and branching into the specialized phenylpropanoid pathway. rsc.orgfrontiersin.org

Role in the Shikimate Pathway

The biosynthetic journey of all phenylpropanoids, including methoxycinnamic acids, begins with the shikimate pathway. rsc.orgnih.gov This essential seven-step metabolic route is found in plants and microorganisms and is responsible for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.org The pathway starts with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), intermediates from glycolysis and the pentose phosphate pathway, respectively. nih.gov Through a series of enzymatic reactions, these precursors are converted to chorismate, which serves as the final branch-point intermediate. wikipedia.org Chorismate is then converted to prephenate and subsequently to phenylpyruvate, which is transaminated to yield L-phenylalanine, the direct precursor for the phenylpropanoid pathway. rsc.org

Integration into Phenylpropanoid Biosynthesis

Phenylpropanoid biosynthesis is a major pathway in plant secondary metabolism that generates a wide array of natural products from the carbon skeleton of phenylalanine. rsc.orgfrontiersin.org The so-called "central phenylpropanoid pathway" consists of three key enzymatic steps that convert L-phenylalanine into 4-coumaroyl-CoA, a central intermediate for various downstream branches leading to flavonoids, lignans, and stilbenes. frontiersin.orgnih.gov

The initial and committing step of this pathway is the conversion of L-phenylalanine to trans-cinnamic acid. nih.govwikipedia.org This cinnamic acid molecule serves as the foundational structure upon which further modifications, such as hydroxylations and methylations, occur to produce a diversity of cinnamic acid derivatives. The formation of 2-methoxycinnamic acid would involve a hydroxylation at the ortho (position 2) of the phenyl ring, followed by a methylation reaction catalyzed by an O-methyltransferase. The final step would be the isomerization from the naturally synthesized trans configuration to the cis form, which can occur enzymatically or through photochemical processes.

Enzymes Involved in its Formation (e.g., Phenylalanine Ammonia-Lyase, PAL)